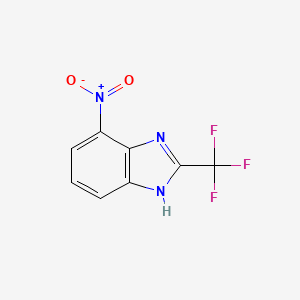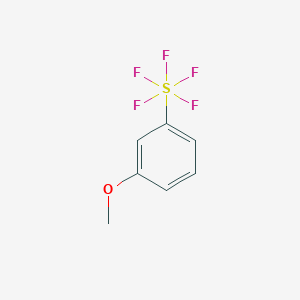
Benzimidazole, 4-nitro-2-(trifluoromethyl)-
概要
説明
Benzimidazole, 4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of a nitro group at the 4-position and a trifluoromethyl group at the 2-position
作用機序
Target of Action
The primary target of the compound “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is the proton exchange membrane fuel cells (HT-PEMFCs) . This compound is used in the synthesis of polybenzimidazoles (PBIs), which are widely used in HT-PEMFCs due to their excellent thermal properties and high proton conductivity .
Mode of Action
The compound interacts with its targets through a series of synthetic steps. A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), is synthesized starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .
Biochemical Pathways
The compound affects the proton exchange pathway in HT-PEMFCs. The synthesized polybenzimidazole CF3-PBI-OO exhibits a high inherent viscosity and high proton conductivity . This enhances the performance of HT-PEMFCs, making them a potential alternative energy source .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its function in HT-PEMFCs. To achieve a relatively high molecular weight, the temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . The compound also requires less time to achieve a saturated phosphoric acid (PA) uptake when immersed in a 75% phosphoric acid solution at room temperature .
Result of Action
The result of the compound’s action is the enhanced performance of HT-PEMFCs. The CF3-PBI-OO membrane, with a PA uptake of 213%, demonstrated the optimal combination of properties. It exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and concentration. The temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . Additionally, the compound’s performance in HT-PEMFCs is influenced by the concentration of phosphoric acid in the solution .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-nitro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with o-phenylenediamine under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of benzimidazole, 4-nitro-2-(trifluoromethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Benzimidazole, 4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: The major product is typically the corresponding benzimidazole derivative with an oxidized functional group.
Reduction: The major product is the amino derivative of benzimidazole.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
科学的研究の応用
Benzimidazole, 4-nitro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its stability and unique chemical properties
類似化合物との比較
Benzimidazole: The parent compound, lacking the nitro and trifluoromethyl groups.
4-Nitrobenzimidazole: Contains a nitro group but lacks the trifluoromethyl group.
2-Trifluoromethylbenzimidazole: Contains a trifluoromethyl group but lacks the nitro group.
Uniqueness: Benzimidazole, 4-nitro-2-(trifluoromethyl)- is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The nitro group enhances the compound’s reactivity, while the trifluoromethyl group increases its lipophilicity and metabolic stability .
特性
IUPAC Name |
4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHVZQKTSKYLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163532 | |
| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14689-51-1 | |
| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,4'-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline](/img/structure/B3031045.png)




